molecular formula C12H17NOS B5161431 (4-METHYLPIPERIDINO)(5-METHYL-3-THIENYL)METHANONE

(4-METHYLPIPERIDINO)(5-METHYL-3-THIENYL)METHANONE

Cat. No.: B5161431
M. Wt: 223.34 g/mol
InChI Key: IATSAKVSQUOWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-METHYLPIPERIDINO)(5-METHYL-3-THIENYL)METHANONE is a compound that combines a piperidine ring with a thiophene ring, both of which are substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-METHYLPIPERIDINO)(5-METHYL-3-THIENYL)METHANONE typically involves the reaction of 4-methylpiperidine with 5-methyl-3-thiophenecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (4-METHYLPIPERIDINO)(5-METHYL-3-THIENYL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

(4-METHYLPIPERIDINO)(5-METHYL-3-THIENYL)METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-METHYLPIPERIDINO)(5-METHYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of both piperidine and thiophene rings in its structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-(5-methylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-9-3-5-13(6-4-9)12(14)11-7-10(2)15-8-11/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATSAKVSQUOWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CSC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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